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Abstract
Threose Nucleic Acid (TNA), a synthetic xeno-nucleic acid (XNA) with a simplified four-carbon

sugar backbone, is emerging as a powerful tool in xenobiology and synthetic biology. Its

inherent resistance to nuclease and acid degradation, coupled with its ability to form stable

duplexes with both DNA and RNA, positions TNA as a promising candidate for a range of

applications, from diagnostics and therapeutics to the construction of orthogonal biological

systems. The development of engineered TNA polymerases has further unlocked its potential

by enabling the enzymatic synthesis and directed evolution of functional TNA molecules, such

as aptamers and catalytic TNAzymes. This technical guide provides an in-depth overview of

the core properties of TNA, detailed experimental protocols for its synthesis and for the

selection of functional molecules, a summary of its current and potential applications, and a

compilation of key quantitative data to inform future research and development.

Introduction to Threose Nucleic Acid (TNA)
Xenobiology, the study and engineering of biological systems with components not found in

nature, offers a new frontier for biotechnology and medicine. A key area of xenobiology is the

development of xeno-nucleic acids (XNAs), which are synthetic analogues of DNA and RNA

with modified sugar-phosphate backbones.[1] Among these, α-L-threofuranosyl nucleic acid, or
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Threose Nucleic Acid (TNA), has garnered significant attention due to its unique combination of

simplicity and functionality.

TNA's backbone is composed of repeating threofuranosyl sugars linked by 2',3'-phosphodiester

bonds, a simpler structure compared to the five-carbon ribose or deoxyribose sugars in natural

nucleic acids.[1] This structural difference confers remarkable biostability, making TNA

completely resistant to digestion by nucleases that readily degrade DNA and RNA.[1]

Furthermore, TNA can engage in Watson-Crick base pairing to form stable duplexes with itself,

as well as with complementary DNA and RNA strands, allowing it to store and transfer genetic

information within both natural and synthetic biological systems.[2]

The advent of engineered DNA polymerases capable of synthesizing TNA from a DNA template

has been a pivotal development, enabling the creation of TNA libraries and the subsequent in

vitro selection of functional TNA molecules.[3] This has led to the discovery of TNA aptamers

that bind to specific targets with high affinity and TNAzymes that exhibit catalytic activity,

opening up a wide array of potential applications.[4][5]

This guide serves as a technical resource for researchers and professionals interested in

harnessing the potential of TNA. It provides a comprehensive overview of TNA's properties,

detailed methodologies for its synthesis and the directed evolution of functional TNA molecules,

and a summary of its emerging applications in diagnostics, therapeutics, and the development

of orthogonal genetic systems.

Physicochemical Properties of TNA
The unique chemical structure of TNA imparts several advantageous properties that distinguish

it from natural nucleic acids.

Structural Features
The defining feature of TNA is its α-L-threofuranosyl sugar, which forms a four-carbon

backbone connected by 2',3'-phosphodiester linkages.[1] This is in contrast to the five-carbon

sugar and 3',5'-phosphodiester linkages found in DNA and RNA. Despite this difference, TNA

can form stable, anti-parallel, right-handed helical duplexes.[6] The conformation of TNA:DNA

and TNA:RNA duplexes tends to be A-form-like, which is more similar to RNA:RNA duplexes.[7]

[8]
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Enhanced Stability
One of the most significant advantages of TNA is its exceptional stability.

Nuclease Resistance: The unnatural 2',3'-phosphodiester backbone of TNA makes it

completely resistant to degradation by a wide range of cellular nucleases that readily cleave

DNA and RNA.[1] This property is crucial for in vivo applications where the persistence of the

molecule is essential.

Acid Stability: TNA exhibits significantly greater resistance to acid-mediated degradation

compared to both DNA and RNA.[8] This enhanced stability is attributed to the slower rate of

depurination.

The remarkable stability of TNA under various conditions is a key enabler for its use in harsh

environments, both in vitro and in vivo.

Hybridization Properties
TNA is capable of forming stable Watson-Crick base pairs with complementary strands of TNA,

DNA, and RNA.[2] The thermal stability of these duplexes is influenced by sequence

composition, particularly the purine content of the TNA strand.[7]

Data Presentation
Thermal Stability of TNA Duplexes
The melting temperature (Tm) is a critical parameter for assessing the stability of nucleic acid

duplexes. The following table summarizes a comparison of Tm values for TNA-containing

duplexes and their natural counterparts.
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Duplex Type
Sequence (5'
to 3')

TNA Purine
Content (%)

Tm (°C) Reference

TNA:DNA t(AGGT)d(ACCT) 50 20.0 [7]

RNA:DNA
r(AGGU)d(ACCT

)
50 ~30 [7]

DNA:DNA
d(AGGT)d(ACCT

)
50 ~25 [7]

TNA:DNA t(GAGA)d(TCTC) 100 36.1 [7]

RNA:DNA
r(GAGA)d(TCTC

)
100 ~35 [7]

DNA:DNA
d(GAGA)d(TCTC

)
100 ~32 [7]

TNA:DNA t(TCTT)d(AAGA) 0 22.8 [7]

RNA:DNA
r(UCUU)d(AAGA

)
0 ~32 [7]

DNA:DNA
d(TCTT)d(AAGA

)
0 ~28 [7]

DNA/TNA
d(CGCG)t(AATT)

d(CGCG)
50 54.1 [8]

DNA/DNA
d(CGCGAATTC

GCG)
50 56.4 [8]

RNA/TNA
r(CGCG)t(AAUU)

r(CGCG)
50 66.8 [8]

RNA/RNA
r(CGCGAAUUC

GCG)
50 68.1 [8]

Note: Tm values are dependent on buffer conditions and sequence length. The data presented

here are for comparative purposes under the specific conditions reported in the cited literature.
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Binding Affinities of TNA Aptamers
The dissociation constant (Kd) is a measure of the binding affinity of an aptamer to its target.

Lower Kd values indicate stronger binding.

Aptamer Target Aptamer Type Kd (nM) Reference

ATP TNA ~20,000 [4]

SARS-CoV-2 S1

Protein
TNA (unmodified) 34,000 ± 11,000 [9]

SARS-CoV-2 S1

Protein
TNA (modified) 3,100 ± 1,000 [9]

Multiple Protein

Targets
TNA 1,000 - 15,000 [9]

Kinetic Parameters of TNAzymes and TNA Polymerases
The catalytic efficiency of enzymes can be described by their Michaelis-Menten kinetic

parameters, kcat and KM.

Enzyme Substrate kcat (min-1) KM (nM)
kcat/KM (M-
1min-1)

Reference

T17-22

TNAzyme
RNA 0.017 675 2.5 x 104 [5][10]

Deep Vent

(exo-)

Polymerase

dNTPs - -

~20-100 fold

higher than

tNTPs

[5][6]

10-92 TNA

Polymerase
tNTPs ~60 nt/min - >99% fidelity [3][11]

Experimental Protocols
This section provides detailed methodologies for the synthesis of TNA and the selection of

functional TNA molecules.
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Chemical Synthesis of TNA Oligonucleotides (Solid-
Phase Synthesis)
TNA oligonucleotides are chemically synthesized using an automated DNA synthesizer via

phosphoramidite chemistry.[12][13][14][15][16][17][18]

4.1.1. Materials and Reagents

TNA phosphoramidites (A, C, G, T)

Controlled Pore Glass (CPG) solid support functionalized with the initial TNA nucleoside

Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)

Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile

Coupling solution: TNA phosphoramidite (0.1 M in Acetonitrile)

Capping solution A: Acetic anhydride/Pyridine/THF

Capping solution B: 16% N-Methylimidazole in THF

Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water

Cleavage and deprotection solution: Ammoniacal methylamine (AMA)

Anhydrous Acetonitrile

4.1.2. Synthesis Cycle

The synthesis proceeds in a cyclical manner, with each cycle adding one TNA nucleotide to the

growing chain.

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-

bound nucleoside by treatment with the deblocking solution.

Coupling: The next TNA phosphoramidite is activated by the activator solution and coupled

to the 5'-hydroxyl group of the preceding nucleoside.
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Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to

prevent the formation of deletion mutants.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester linkage using the oxidizing solution.

These four steps are repeated until the desired TNA sequence is assembled.

4.1.3. Cleavage and Deprotection

Following synthesis, the TNA oligonucleotide is cleaved from the CPG support and the

protecting groups on the nucleobases and phosphate backbone are removed by incubation in

the cleavage and deprotection solution.

4.1.4. Purification

The crude TNA oligonucleotide is purified by High-Performance Liquid Chromatography

(HPLC).[19][20][21][22]

Column: C18 reverse-phase column

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is typically used

to elute the full-length TNA product.

The purity and identity of the final product are confirmed by mass spectrometry.

Enzymatic Synthesis of TNA
The development of engineered DNA polymerases allows for the template-directed enzymatic

synthesis of TNA.[1][23][24][25]

4.2.1. Materials and Reagents

Engineered TNA polymerase (e.g., 10-92 polymerase)[9][26][27][28]
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DNA template strand

DNA primer strand

TNA nucleoside triphosphates (tNTPs: tATP, tCTP, tGTP, tTTP)

Reaction buffer (e.g., ThermoPol Buffer)

4.2.2. Protocol

Anneal the DNA primer to the DNA template by heating to 95°C for 5 minutes and then

cooling to room temperature.

Prepare the reaction mixture containing the annealed primer/template, tNTPs, and reaction

buffer.

Initiate the reaction by adding the engineered TNA polymerase.

Incubate the reaction at the optimal temperature for the polymerase (e.g., 55-65°C).

The synthesized TNA strand can be purified by denaturing polyacrylamide gel

electrophoresis (PAGE).

In Vitro Selection of TNA Aptamers (SELEX)
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is an iterative process

used to isolate aptamers with high affinity for a specific target from a large random library of

nucleic acid sequences.[15][29][30]

4.3.1. Materials and Reagents

TNA library (a pool of random TNA sequences)

Target molecule (protein, small molecule, etc.)

Binding buffer (e.g., PBS with MgCl2)

Wash buffer (Binding buffer with or without detergents like Tween-20)
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Elution buffer (e.g., high salt, high pH, or a solution containing a competitor)

Engineered TNA polymerase and reverse transcriptase

PCR reagents

4.3.2. SELEX Cycle

Library Preparation: A TNA library is generated enzymatically from a corresponding DNA

library.

Binding: The TNA library is incubated with the target molecule in the binding buffer to allow

for complex formation.

Partitioning: TNA molecules that bind to the target are separated from the unbound

sequences. This can be achieved using various methods such as nitrocellulose filter binding,

affinity chromatography, or magnetic beads.

Washing: The bound complexes are washed with wash buffer to remove non-specifically

bound TNA molecules. The stringency of the washing steps can be increased in later rounds

of selection to isolate higher affinity binders.

Elution: The bound TNA molecules are eluted from the target.

Amplification: The eluted TNA is reverse transcribed to cDNA and then amplified by PCR.

The resulting DNA is then used as a template to generate an enriched TNA pool for the next

round of selection.

This cycle is typically repeated for 8-15 rounds to enrich for high-affinity aptamers. The final

enriched pool is then cloned and sequenced to identify individual aptamer candidates.

In Vitro Selection of TNAzymes
A similar in vitro selection strategy can be employed to discover TNA molecules with catalytic

activity (TNAzymes).[4][5][10][26][31][32][33] For example, to select for RNA-cleaving

TNAzymes, the TNA library is designed to contain a specific RNA linkage. TNA molecules that

can cleave this linkage are then isolated and amplified.
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Mandatory Visualizations

Figure 1: Solid-Phase Synthesis Cycle for TNA Oligonucleotides

Synthesis Cycle

Deblocking
(Remove 5'-DMT group)

Coupling
(Add next TNA phosphoramidite)

1.
Capping

(Block unreacted 5'-OH groups)
2.

Oxidation
(Stabilize phosphate linkage)3.

4. Repeat for
next nucleotide

Final Product:
Full-length TNA
on solid support

Start:
Solid Support with

first nucleoside

Click to download full resolution via product page

Caption: Workflow for the solid-phase chemical synthesis of TNA oligonucleotides.
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Figure 2: In Vitro Selection (SELEX) Workflow for TNA Aptamers
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Caption: Iterative process for the selection of high-affinity TNA aptamers.
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Figure 3: Directed Evolution of a TNA Polymerase
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Caption: Workflow for the directed evolution of TNA polymerases with enhanced activity.

Potential Applications of TNA in Xenobiology
The unique properties of TNA make it a versatile tool for a variety of applications in

xenobiology, diagnostics, and therapeutics.

TNA-Based Diagnostics
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The high stability and specific binding capabilities of TNA aptamers make them ideal

recognition elements in diagnostic assays. They can be used in place of antibodies in

applications such as:

Biosensors: TNA aptamers can be integrated into various sensor platforms (e.g.,

electrochemical, optical) for the detection of small molecules, proteins, and even whole cells.

Flow Cytometry: Fluorescently labeled TNA aptamers can be used as probes for cell sorting

and analysis.

Diagnostic Imaging: TNA aptamers conjugated to imaging agents could be used for targeted

imaging of diseased tissues.

TNA-Based Therapeutics
TNA's resistance to nuclease degradation makes it a highly attractive candidate for therapeutic

applications.

Aptamers as Therapeutic Agents: TNA aptamers can be developed to bind to and inhibit the

function of disease-related proteins, acting as targeted therapeutic agents with potentially

lower immunogenicity than antibody-based drugs.

Antisense Therapy: TNA oligonucleotides can be designed to bind to specific mRNA

molecules, leading to the inhibition of gene expression. Their high stability would likely result

in a longer duration of action compared to DNA- or RNA-based antisense oligonucleotides.

TNAzymes as Therapeutics: Catalytically active TNAzymes could be engineered to cleave

specific RNA targets, such as viral RNA or cancer-related transcripts, providing a novel

therapeutic modality.

Orthogonal Genetic Systems
The ability of TNA to store and transfer genetic information, combined with the development of

specific TNA polymerases, opens the door to the creation of orthogonal genetic systems.[34]

Such systems would operate in parallel to the cell's natural DNA- and RNA-based machinery

without cross-interference. This could lead to:
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Genetic Firewalls: Orthogonal genetic systems could be used to contain genetically modified

organisms, preventing the transfer of synthetic genetic information to natural organisms.

Expanded Genetic Alphabets: The TNA backbone could potentially be combined with

unnatural base pairs to create a truly synthetic genetic system with expanded information

storage capacity.

Novel Protein Synthesis: In the long term, the development of an entire orthogonal central

dogma based on TNA could enable the synthesis of proteins with unnatural amino acids,

leading to novel biomaterials and therapeutics.

Conclusion
Threose Nucleic Acid represents a significant advancement in the field of xenobiology. Its

inherent stability, ability to hybridize with natural nucleic acids, and the growing toolbox of

enzymes for its synthesis and manipulation make it a highly promising platform for a wide

range of applications. From the development of robust diagnostics and next-generation

therapeutics to the ambitious goal of constructing orthogonal biological systems, TNA is poised

to play a crucial role in shaping the future of biotechnology and medicine. Further research into

the directed evolution of more efficient TNA polymerases and TNAzymes, as well as the

exploration of TNA's potential in living organisms, will undoubtedly continue to expand the

horizons of what is possible with this remarkable synthetic genetic polymer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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